N-(1H-indol-3-ylacetyl)alanine
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Overview
Description
N-(1H-indol-3-ylacetyl)alanine is a compound with the molecular formula C13H14N2O3. It is an N-acyl-amino acid, specifically an indole derivative, which is a class of compounds known for their diverse biological activities . This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylacetyl)alanine typically involves the acylation of alanine with indole-3-acetic acid. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of indole-3-acetic acid and the amino group of alanine . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylacetyl)alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-3-ylacetyl)alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in plant growth regulation, as indole-3-acetic acid is a known plant hormone.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylacetyl)alanine involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of indole-3-acetic acid, promoting cell elongation and division by activating auxin receptors and signaling pathways . In medicinal applications, it may exert its effects through modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
N-(1H-indol-3-ylacetyl)alanine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Indole-3-butyric acid: Another plant growth regulator with a longer carbon chain.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of indole-3-acetic acid and alanine, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCJLXTUCMFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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